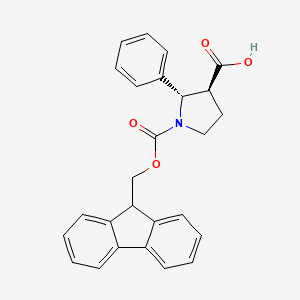

(2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid

説明

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid is a chiral, Fmoc-protected pyrrolidine carboxylic acid derivative. Its molecular formula is C₂₆H₂₃NO₄ (molecular weight ~413.47), featuring a phenyl group at the 2-position and a carboxylic acid moiety at the 3-position of the pyrrolidine ring. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for amines, making this compound a critical intermediate in solid-phase peptide synthesis (SPPS) . The (2S,3S) stereochemistry is crucial for its role in constructing peptides with defined spatial configurations.

特性

IUPAC Name |

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)22-14-15-27(24(22)17-8-2-1-3-9-17)26(30)31-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,22-24H,14-16H2,(H,28,29)/t22-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRFRBRGTNYAKX-LADGPHEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]([C@H]1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Stereoisomeric Variants: (2R,3S)-Configuration

A closely related stereoisomer, (2R,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid (CAS: 2094028-78-9), shares the same molecular formula and weight but differs in the stereochemistry at the 2-position. This subtle change alters its spatial orientation, impacting its reactivity in peptide coupling and its compatibility with chiral catalysts. For example, the (2R,3S) variant may exhibit distinct crystallization behavior or solubility profiles in organic solvents compared to the (2S,3S) form .

Substituent Variations: 3,3-Dimethyl vs. Phenyl Groups

The compound (2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpyrrolidine-2-carboxylic acid (CAS: 1982344-79-5, molecular formula C₂₂H₂₃NO₄) replaces the phenyl group with 3,3-dimethyl substituents. This substitution reduces molecular weight (365.42 g/mol) and increases steric hindrance, which can hinder coupling efficiency in SPPS.

Structural Complexity: Piperidine and Thiazole Derivatives

- 1-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid (C₂₆H₂₈N₂O₅, 95% purity) introduces a piperidine ring linked via a carbonyl group. This added complexity expands its utility in synthesizing cyclic peptides or constrained analogs but may reduce synthetic yield due to increased steric demands .

- 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride (C₂₄H₂₃ClN₂O₄S) incorporates a thiazole ring, enhancing stability under acidic conditions and enabling metal coordination. The hydrochloride salt form improves aqueous solubility, unlike the neutral target compound .

Halogenated Derivatives: Bromophenyl Substituents

(2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid (CAS: 2580096-21-3) features a 3-bromophenyl group at the 5-position. The bromine atom increases molecular weight and introduces a heavy atom effect, which can influence X-ray crystallography outcomes.

Molecular Weight and Solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。